Cimaterol-d7
Overview
Description
Cimaterol-d7 is an internal standard used for the quantification of cimaterol by GC- or LC-MS . Cimaterol is a potent agonist of β-adrenergic receptors . Formulations containing cimaterol have been used in farmed animals to increase carcass mass and alter muscle and fat deposition .
Molecular Structure Analysis
The molecular formula of Cimaterol-d7 is C12H10D7N3O . The average mass is 226.326 Da . The SMILES string representation is [2H]C([2H])([2H])C([2H])(NCC(O)c1ccc(N)c(c1)C#N)C([2H])([2H])[2H] .Physical And Chemical Properties Analysis
Cimaterol-d7 is soluble in DMF, DMSO, and Methanol . It should be stored at -20°C .Scientific Research Applications
- Internal Standard : Cimaterol-d7 serves as an internal standard for quantification in pharmacokinetic studies. Researchers use it to calibrate mass spectrometry (MS) instruments during drug metabolism investigations .
- Analytical Method Development : It aids in developing analytical methods for detecting and quantifying Cimaterol in biological samples, such as urine and tissues .
- Residue Analysis : In veterinary practice, Cimaterol-d7 acts as an internal standard for residue analysis. It helps monitor Cimaterol levels in bovine urine and muscle samples using techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and molecular imprinted polymers (MIPs) with ion trap LC-MS .
- Abbreviated New Drug Application (ANDA) : During the development and production of Cimaterol-based drugs, Cimaterol-d7 plays a crucial role in quality control. It ensures consistent drug formulation and potency .
Pharmacology and Toxicology
Veterinary Medicine
Pharmaceutical Quality Control
Mechanism of Action
Target of Action
Cimaterol-d7 is a chemically stable nonselective agonist for β1-, β2-, and β3-adrenoceptors . These adrenoceptors are primarily found in the heart and lungs, and they play a crucial role in the regulation of heart rate, muscle relaxation, and dilation of blood vessels.
Mode of Action
Cimaterol-d7, like other β2-adrenergic agonists, binds to β2-adrenoceptors, leading to a series of intracellular events. The binding of Cimaterol-d7 to these receptors stimulates muscle hypertrophy, particularly in skeletal muscles . It has been observed that the administration of Cimaterol-d7 results in an increase in the cross-sectional area of type II muscle fibers .
Biochemical Pathways
Cimaterol-d7 affects several biochemical pathways. The potential biomarkers identified in a study involving rats treated with Cimaterol were found to be involved in pantothenate and CoA biosynthesis, synthesis and degradation of ketone bodies, sphingolipid metabolism, vitamin B6 metabolism, linoleic acid metabolism, and arachidonic acid metabolism .
Pharmacokinetics
It is known that cimaterol-d7 can be used for analytical method development, method validation, and quality control applications .
Result of Action
The administration of Cimaterol-d7 leads to an increase in protein gains in the gastrocnemius and plantaris muscles, and a decrease in fat gains in all tissues studied . This results in lower energy retention in Cimaterol-d7-fed animals compared to untreated controls .
Safety and Hazards
properties
IUPAC Name |
2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRLJCGHZZYNE-UNAVHCQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746842 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1228182-44-2 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.